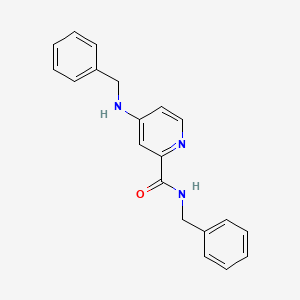

N-Benzyl-4-(benzylamino)picolinamide

Description

Contextualization of Picolinamide (B142947) Derivatives in Medicinal Chemistry and Drug Discovery

The picolinamide framework is a recognized "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple, diverse biological targets, making them valuable starting points for drug discovery. Picolinamide and its derivatives have been investigated for a wide range of therapeutic applications. nih.gov

For instance, certain picolinamide derivatives have been developed as potent and selective antibacterial agents, particularly against Clostridioides difficile. nih.gov Research into the structure-activity relationship (SAR) of these compounds revealed that substitutions on the picolinamide ring are critical for their selectivity and efficacy. nih.gov In other areas, picolinamide-based compounds have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.gov The picolinamide core in these molecules often forms crucial hydrogen bonds with the target protein, highlighting its importance for molecular recognition. nih.gov Furthermore, other derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govtandfonline.com These diverse applications underscore the versatility of the picolinamide scaffold in developing new therapeutic agents. nih.gov

Significance of N-Benzyl-4-(benzylamino)picolinamide within Advanced Chemical Synthesis and Biological Evaluation

The significance of this compound lies in its specific combination of structural motifs, which can be analyzed through its synthesis and potential biological interactions.

Biological Evaluation: No specific biological evaluation data for this compound is publicly available in peer-reviewed literature. However, based on the known activities of related structures, its potential can be hypothesized. The 4-amino group on the pyridine (B92270) ring is a key feature in compounds designed as dual inhibitors of ecto-nucleotidases, which are targets in cancer and immunological diseases. nih.gov The N-benzyl group is a moiety found in compounds investigated for various biological activities, including the inhibition of γ-secretase, an enzyme linked to Alzheimer's disease. nsf.gov The combination of the picolinamide core, the 4-amino linkage, and the benzyl (B1604629) substituents on both the amide and the ring suggests potential for evaluation in areas such as oncology or neurodegenerative disease research. nih.govnsf.gov

Below is a table summarizing the basic chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 913836-29-0 | bldpharm.comchemicalbook.com |

| Molecular Formula | C₂₀H₁₉N₃O | bldpharm.com |

| Molecular Weight | 317.39 g/mol | cymitquimica.com |

| IUPAC Name | N-benzyl-4-(benzylamino)-2-pyridinecarboxamide | |

| Purity | Typically offered at ≥95% for research purposes | cymitquimica.com |

Research Landscape and Emerging Trends Pertaining to this compound

The research landscape for this compound itself is sparse, with the compound primarily listed in chemical supplier catalogs, indicating its availability for research purposes rather than as a subject of it. bldpharm.comchemicalbook.comcymitquimica.com However, the trends related to its parent class, picolinamides, are robust and point toward several areas where this compound could be relevant.

Current research on picolinamide derivatives is heavily focused on structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets. nih.gov A major trend is the development of selective antibiotics that can target pathogenic bacteria like C. difficile without harming beneficial gut microbiota. nih.gov Another significant area is the design of kinase inhibitors for anti-cancer applications, where the picolinamide scaffold acts as a hinge-binding motif. nih.gov There is also continued interest in picolinamides as enzyme inhibitors for treating neurodegenerative disorders. nih.gov The emerging trend is to use computational and molecular docking studies to design novel picolinamide derivatives with improved binding affinity and pharmacokinetic profiles before undertaking their synthesis. nih.govnih.gov

The table below presents research findings on various picolinamide derivatives to illustrate the therapeutic potential of this class of compounds.

| Derivative Class | Target | Therapeutic Area | Research Finding | Citation |

| 2,4-Substituted Picolinamides | Clostridioides difficile | Infectious Disease | Analogue 87 showed >1000-fold selectivity for C. difficile over MRSA, demonstrating potent and selective antibacterial activity. | nih.gov |

| Picolinamide-based derivatives | VEGFR-2 | Oncology | Compounds 8j and 8l exhibited significant antiproliferative activity against A549 and HepG2 cancer cell lines. | nih.gov |

| Picolinamide with dimethylamine (B145610) side chain | Acetylcholinesterase (AChE) | Neurodegenerative Disease | Compound 7a was identified as the most potent AChE inhibitor in its series with an IC₅₀ of 2.49 µM and showed high selectivity over BChE. | nih.govtandfonline.com |

| 4-Aminopyridine based amides | Ecto-nucleotidases (TNAP, e5'NT) | Oncology | Compound 10a showed significant inhibition of human tissue non-specific alkaline phosphatase (h-TNAP), being ~168-fold more potent than the standard inhibitor suramin. | nih.gov |

Scope and Academic Objectives of the Comprehensive Research Outline

The primary objective of this article is to present a comprehensive scientific overview of the chemical compound this compound based on currently available information. The scope is strictly limited to the chemical and biomedical research context of the molecule. This is achieved by first establishing the importance of the broader picolinamide derivative class in medicinal chemistry. Subsequently, the article delves into the specific structural attributes of this compound, discussing its potential synthesis and biological relevance by drawing logical inferences from related, well-studied compounds. Finally, it situates the compound within the current research landscape, highlighting the prevailing trends in the study of picolinamides. The academic goal is to provide a foundational, scientifically grounded resource for researchers interested in this specific molecule or its structural analogues.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-(benzylamino)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c24-20(23-15-17-9-5-2-6-10-17)19-13-18(11-12-21-19)22-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUROWHQALJOYFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=NC=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649577 |

Source

|

| Record name | N-Benzyl-4-(benzylamino)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-29-0 |

Source

|

| Record name | N-(Phenylmethyl)-4-[(phenylmethyl)amino]-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-4-(benzylamino)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Benzyl 4 Benzylamino Picolinamide

Established Synthetic Pathways for N-Benzyl-4-(benzylamino)picolinamide Scaffolds

A logical synthetic approach to this compound involves a multi-step sequence starting from readily available picolinic acid derivatives.

A plausible and efficient multi-step synthesis for this compound can be proposed, primarily involving a nucleophilic aromatic substitution followed by an amide coupling reaction.

Proposed Synthetic Pathway:

A common starting material for such a synthesis is 4-chloropicolinic acid or its corresponding ester. The synthesis can be envisioned in two key steps:

Synthesis of the 4-(benzylamino)picolinic acid intermediate: The first step involves the nucleophilic aromatic substitution of the chlorine atom at the C4 position of the pyridine (B92270) ring with benzylamine (B48309). This reaction typically proceeds by heating the reactants, often in a suitable solvent. The synthesis of related 4-aminopicolinic acid derivatives has been well-documented, providing a strong precedent for this transformation. umsl.educhemicalbook.comscbt.com For instance, 4-aminopicolinic acid can be synthesized from Picloram via catalytic hydrogenation. chemicalbook.com

Amide bond formation: The carboxylic acid group of the 4-(benzylamino)picolinic acid intermediate is then coupled with another molecule of benzylamine to form the final picolinamide (B142947) product. This transformation is a standard amide bond formation, which can be achieved through several methods. A common approach is the activation of the carboxylic acid using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the addition of the amine. cam.ac.uk Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with benzylamine to form the amide. nih.govresearchgate.net

Reaction Optimization:

The efficiency of the proposed synthesis can be systematically improved by optimizing various reaction parameters. nih.gov For the nucleophilic substitution step, optimization would involve screening different solvents and bases, as well as adjusting the reaction temperature and time to maximize the yield of the 4-(benzylamino)picolinic acid intermediate.

For the amide coupling step, a crucial aspect of optimization is the choice of the coupling reagent and conditions. nih.gov Different reagents (e.g., DCC, EDCI, HOBt) can be tested to find the one that gives the highest yield and purity with minimal side reactions. cam.ac.uk The stoichiometry of the reactants, the type of base used (e.g., triethylamine, diisopropylethylamine), and the solvent are all critical parameters that can be fine-tuned. rsc.org Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential for determining the optimal reaction time. nih.gov

Table 1: Proposed Synthetic Steps and Reagents This is an interactive table. Click on the headers to sort.

| Step | Reaction Type | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 4-chloropicolinic acid | Benzylamine, Heat | 4-(benzylamino)picolinic acid |

| 2 | Amide Coupling | 4-(benzylamino)picolinic acid | Benzylamine, HATU or SOCl₂ | This compound |

The parent molecule, this compound, is achiral. However, the development of chiral analogues is a significant area of interest in medicinal chemistry, as different enantiomers of a compound can exhibit vastly different biological activities. libretexts.org Chirality could be introduced into the scaffold by modifying the benzyl (B1604629) substituents or the picolinamide core itself.

Several established methods can be employed for the stereoselective synthesis or separation of chiral analogues:

Diastereomeric Salt Crystallization: This classical resolution technique involves reacting a racemic mixture of a chiral acid or amine with an enantiomerically pure chiral resolving agent (e.g., tartaric acid, brucine) to form a mixture of diastereomeric salts. libretexts.orgwikipedia.org Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. Subsequently, the pure enantiomers can be recovered by removing the resolving agent. wikipedia.org This method has been successfully used for the resolution of various chiral compounds, including 1,4-dihydropyridine (B1200194) derivatives. nih.gov

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. mdpi.com This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. It was effectively used in the resolution of racemic propranolol (B1214883) derivatives. mdpi.com

Enzymatic Kinetic Resolution: Enzymes, being inherently chiral, can be used to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. rsc.org For example, lipases or proteases like α-chymotrypsin can selectively hydrolyze one enantiomeric form of an ester or amide, allowing for the separation of the unreacted enantiomer and the product of the reaction. rsc.org

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives is a cornerstone of medicinal chemistry, primarily aimed at establishing Structure-Activity Relationships (SAR).

SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the optimization of lead compounds into more potent and selective agents. nih.gov For the this compound scaffold, SAR can be systematically explored by introducing various substituents at different positions on the aromatic rings.

Research on related picolinamide and benzamide (B126) scaffolds with antifungal properties has highlighted key structural features that are important for activity. nih.govscialert.net For instance, studies have shown that the type and position of substituents on the phenyl rings can dramatically affect antifungal efficacy. scialert.net Chloro-substituted picolinamide derivatives, for example, have demonstrated significant activity against certain fungi. scialert.net

To build a comprehensive SAR for this compound, a library of analogues could be synthesized. This would involve:

Varying substituents on the benzyl rings: Introducing electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) at the ortho, meta, and para positions of the benzyl rings. mdpi.com

Modifying the picolinamide core: Introducing substituents on the pyridine ring, besides the benzylamino group at the C4 position, could also modulate activity.

The synthesis of these analogues would follow the general pathways outlined previously, using appropriately substituted benzylamines or picolinic acid precursors. mdpi.com Each synthesized analogue would then be evaluated in biological assays to correlate structural changes with activity.

The chemical versatility of picolinamide and benzamide structures makes them privileged scaffolds for the discovery of new bioactive agents. nih.govumsl.edu Researchers have explored a wide range of related heterocyclic scaffolds to identify novel compounds with desirable properties.

For example, the splicing of active substructures has led to the design of novel 1,2,4-oxadiazole-substituted benzamides. scialert.net Other research has focused on developing quinazolinone scaffolds containing pyrazole (B372694) carbamide moieties as potential antifungal agents. nih.gov Furthermore, picolinamide-supported tetracoordinated organoboron complexes have been synthesized, demonstrating unique photophysical properties like aggregation-induced emission. nih.gov The exploration of such diverse chemical spaces, using the picolinamide or benzamide motif as a starting point, is a promising strategy for identifying new lead compounds for various applications. mdpi.com

Advances in Environmentally Benign and Efficient Synthesis Techniques for Related Benzylamino Compounds

Modern organic synthesis places increasing emphasis on the development of environmentally friendly or "green" methodologies. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of benzylamino compounds and related structures, several green techniques have been reported.

One notable advancement is the use of water as a solvent for organic reactions. An "on-water" synthesis protocol for 2-substituted quinolines using benzylamine as a nucleophilic catalyst has been developed. This method offers high efficiency, simple operation, and easy product isolation, avoiding the need for toxic metal catalysts or harsh acidic conditions.

Another promising green approach is the use of Deep Eutectic Solvents (DES). A DES, typically formed by mixing a quaternary ammonium (B1175870) salt like choline (B1196258) chloride with a hydrogen bond donor like urea, can act as an efficient and environmentally benign reaction medium. The synthesis of intermediates for praziquantel, involving N-alkylation/acylation reactions with benzylamine, has been successfully demonstrated in a deep eutectic solvent, showing improved yields and reduced reaction times compared to conventional solvents. These green methodologies hold significant potential for the sustainable synthesis of this compound and its derivatives.

Advanced Structural Characterization and Spectroscopic Analysis of N Benzyl 4 Benzylamino Picolinamide

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For N-Benzyl-4-(benzylamino)picolinamide, both ¹H and ¹³C NMR would provide critical information.

¹H NMR spectroscopy would be expected to show distinct signals for the protons of the two benzyl (B1604629) groups and the pyridine (B92270) ring. The methylene (B1212753) protons (CH₂) of the benzyl groups would likely appear as doublets due to coupling with the adjacent N-H protons, unless there is rapid proton exchange. The aromatic protons would exhibit complex splitting patterns in the aromatic region of the spectrum.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon environments. The spectra would show characteristic chemical shifts for the carbonyl carbon of the amide, the carbons of the pyridine ring, and the carbons of the two distinct benzyl groups.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| Benzyl-CH₂ | 4.3 - 4.7 | Doublet |

| NH | Variable | Broad Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon Atoms | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 165 - 175 |

| Aromatic-C | 110 - 160 |

| Benzyl-CH₂ | 40 - 50 |

It is important to note that without experimental data, these are only predictions based on analogous structures.

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For this compound, a high-resolution mass spectrum would confirm the exact molecular weight of 317.1528 g/mol for the molecular ion [M]⁺.

The fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would likely show characteristic losses of fragments. Common fragmentation pathways for this molecule would be expected to include the cleavage of the benzyl groups, leading to the formation of a tropylium (B1234903) ion at m/z 91, a hallmark of benzyl-containing compounds. Other significant fragments would likely arise from the cleavage of the amide bond.

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z |

| [C₇H₇]⁺ (Tropylium ion) | 91 |

| [M - C₇H₇]⁺ | 226 |

| [M - C₇H₈N]⁺ | 210 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to display characteristic absorption bands for the N-H and C=O groups of the amide, as well as vibrations from the aromatic rings.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (Amide & Amine) | 3200 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide) | 1630 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

In Vitro Pharmacological and Biological Activity Profiling of N Benzyl 4 Benzylamino Picolinamide and Analogues

Evaluation of Antiproliferative and Anticancer Activities in Cellular Models

The anticancer potential of picolinamide (B142947) derivatives has been extensively evaluated against a variety of human cancer cell lines. These studies aim to identify compounds with potent cytotoxic effects and to understand their mechanism of action at the cellular level.

Cytotoxicity Assays Against Diverse Human Cancer Cell Lines (e.g., HepG2, HCT116, A549, HeLa, MDA-MB-231)

Derivatives of the picolinamide scaffold have shown significant cytotoxic activity across a broad spectrum of human cancer cell lines. For instance, a series of N-methylpicolinamide-4-thiol derivatives were synthesized and tested for their antiproliferative effects. One compound in this series, designated as 6p, exhibited potent cytotoxicity against the liver cancer cell line HepG2, with an IC50 value of 2.23 μM, which was nearly 15 times more potent than the reference drug sorafenib (B1663141) (IC50 = 16.30 μM). nih.gov This compound also showed significant activity against colon cancer (HCT-116), lung cancer (SPC-A1), and melanoma (A375) cell lines, with IC50 values below 10 μM. nih.gov

In another study, N-methyl-4-phenoxypicolinamide derivatives were evaluated against lung cancer cell lines A549 and H460, as well as colon cancer cell line HT-29. mdpi.com Compound 8e from this series demonstrated notable cytotoxicity with IC50 values of 3.6 μM against A549, 1.7 μM against H460, and 3.0 μM against HT-29. mdpi.com

Furthermore, rhenium(I) tricarbonyl complexes incorporating picolinic acid derivatives were screened for their in vitro biological activity against HeLa (cervical carcinoma) and A549 (lung cancer) cells. nih.gov One complex, fac-[Re(Pico)(CO)3(H2O)], showed cytotoxicity with LC50 values of 15.8 ± 4.9 μg/mL against HeLa and 20.9 ± 0.8 μg/mL against A549 cells. nih.gov The antiproliferative activity of various other synthesized compounds has also been documented against cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (breast cancer). pensoft.netnih.gov

| Compound/Derivative Class | Cell Line | Cancer Type | Activity (IC50/LC50) | Reference |

|---|---|---|---|---|

| N-methylpicolinamide-4-thiol (Compound 6p) | HepG2 | Liver Cancer | 2.23 µM | nih.gov |

| N-methylpicolinamide-4-thiol (Compound 6p) | HCT-116 | Colon Cancer | <10 µM | nih.gov |

| N-methyl-4-phenoxypicolinamide (Compound 8e) | A549 | Lung Cancer | 3.6 µM | mdpi.com |

| N-methyl-4-phenoxypicolinamide (Compound 8e) | H460 | Lung Cancer | 1.7 µM | mdpi.com |

| N-methyl-4-phenoxypicolinamide (Compound 8e) | HT-29 | Colon Cancer | 3.0 µM | mdpi.com |

| fac-[Re(Pico)(CO)3(H2O)] | HeLa | Cervical Carcinoma | 15.8 ± 4.9 µg/mL | nih.gov |

| fac-[Re(Pico)(CO)3(H2O)] | A549 | Lung Cancer | 20.9 ± 0.8 µg/mL | nih.gov |

| Picolinic acid derivative (Compound 5) | A549 | Lung Cancer | 99.93 µM (GI50) | pensoft.net |

Investigation of Selective Antitumor Effects

A crucial aspect of anticancer drug development is selectivity, where a compound is more toxic to cancer cells than to normal, healthy cells. Research on picolinic acid derivatives has shown some degree of selectivity. For example, one picolinic acid derivative, compound 5, demonstrated cytotoxicity against A549 lung cancer cells but not against MCF-7 breast cancer cells or normal cells. pensoft.net This suggests a selective antitumor effect, which is a desirable characteristic for potential therapeutic agents.

Another study highlighted that certain N-methyl-4-phenoxypicolinamide derivatives displayed enhanced cytotoxic activity against the HT-29 colon cancer cell line with prominent selectivity. mdpi.com Similarly, anticancer peptides (ACPs) like magainin 2 and its analogues have been shown to be selectively active against both hematopoietic and solid tumor cells, with minimal effect on normal lymphocytes. oncotarget.com This selectivity is often attributed to electrostatic interactions with the distinct membrane compositions of cancer cells. oncotarget.com The N-methylpicolinamide-4-thiol derivative, 6p, was found to selectively inhibit Aurora-B kinase, providing a possible reason for its broad-spectrum antiproliferative activities. nih.gov

Enzyme Inhibition Studies of N-Benzyl-4-(benzylamino)picolinamide Derivatives

Beyond direct cytotoxicity, picolinamide analogues have been investigated for their ability to inhibit specific enzymes that play critical roles in disease pathogenesis.

Cholinesterase (AChE and BChE) Inhibition for Neurodegenerative Applications

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of neurodegenerative diseases like Alzheimer's disease. While direct studies on this compound for this activity are not prevalent, the broader class of nitrogen-containing heterocyclic compounds, which includes the picolinamide scaffold, is of significant interest in this area. Research on related structures provides a basis for potential applications. For example, various heterocyclic compounds are designed and synthesized to target these enzymes, aiming to increase acetylcholine (B1216132) levels in the brain. The exploration of picolinamide derivatives in this context remains an area for further investigation.

Kinase Inhibition (e.g., EGFR, Tyrosine Kinases, PIM-related kinases)

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Picolinamide derivatives have emerged as potent kinase inhibitors. A study on picolinamide derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties identified them as effective VEGFR-2 kinase inhibitors. nih.gov Compounds 7h, 9a, and 9l from this study showed potent inhibitory activity against VEGFR-2 with IC50 values of 87 nM, 27 nM, and 94 nM, respectively, which is more potent than the reference drug sorafenib (IC50 = 180 nM). nih.gov The most potent of these, compound 7h, also demonstrated enhanced potency against other kinases including EGFR, HER-2, c-MET, and MER kinases. nih.gov

Furthermore, a novel N-methyl-picolinamide-4-thiol derivative, 6p, was found to selectively inhibit Aurora-B kinase, with an 87% inhibition at a concentration of 10 μM. nih.gov Molecular docking studies have also suggested that certain picolinic acid derivatives can bind effectively to the kinase domain of EGFR. pensoft.net

| Compound/Derivative Class | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| Picolinamide Derivative (Compound 9a) | VEGFR-2 | 27 nM | nih.gov |

| Picolinamide Derivative (Compound 7h) | VEGFR-2 | 87 nM | nih.gov |

| Picolinamide Derivative (Compound 9l) | VEGFR-2 | 94 nM | nih.gov |

| N-methylpicolinamide-4-thiol (Compound 6p) | Aurora-B | 87% inhibition at 10 µM | nih.gov |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.gov This enzyme catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to generate NAEs and phosphatidic acid. biorxiv.orgnih.gov The modulation of NAE levels through NAPE-PLD inhibition is a subject of research for understanding the biological roles of these lipids in processes like emotional behavior. nih.gov

While direct studies on the NAPE-PLD inhibitory activity of this compound were not identified, research into other chemical entities has led to the discovery of potent inhibitors. For instance, a high-throughput screening campaign identified LEI-401 as a first-in-class, brain-active NAPE-PLD inhibitor. nih.gov LEI-401 demonstrated activity on human NAPE-PLD and retained activity on the mouse enzyme, albeit at a reduced potency (Ki = 0.18 μM). nih.gov Other known NAPE-PLD inhibitors include ARN19874, which has an IC₅₀ value of 34 µM. researchgate.net The development of such inhibitors is crucial for probing the therapeutic potential of targeting the NAE system. nih.gov

γ-Secretase Inhibition

γ-Secretase is a multi-subunit protease complex that plays a critical role in the generation of amyloid β-peptide (Aβ) through the cleavage of the amyloid precursor protein (APP). nih.gov The accumulation of Aβ in the brain is a pathological hallmark of Alzheimer's disease (AD), making γ-secretase a significant therapeutic target for AD treatment. nih.gov Inhibitors of γ-secretase (GSIs) are being investigated for their potential to lower brain Aβ levels. nih.gov

No specific data on the γ-secretase inhibitory activity of this compound has been reported. However, research in this area has produced compounds like Avagacestat (BMS-708163), a GSI designed for selective inhibition of APP cleavage over Notch protein cleavage, another γ-secretase substrate. nih.gov In other studies, benzyl (B1604629) carbamates of 4-aminosalicylanilides were evaluated for their ability to modulate the related β-secretase 1 (BACE1). In one such study, benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate showed approximately 28% inhibition of BACE1 activity at a 10 µM concentration. mdpi.com

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs has emerged as a validated strategy for cancer therapy. nih.govrsc.org

Specific HDAC inhibition data for this compound is not available. However, studies on structurally related compounds have shown significant promise. A series of substituted N-benzylpyrimidin-2-amine derivatives were designed and synthesized as potent HDAC inhibitors. nih.gov Several of these compounds exhibited enzymatic inhibitory activity comparable to the approved drug SAHA and demonstrated strong antiproliferative activity against various tumor cell lines. nih.gov Similarly, novel substituted purine (B94841) hydroxamic acids have been developed as potent HDAC inhibitors, with some compounds showing greater inhibitory activity against HDAC1 and 2 than SAHA. rsc.org

Assessment of Antiparasitic Properties

The search for new therapeutic agents against protozoan parasites remains a critical area of research, particularly for diseases like trichomoniasis and Chagas disease, which affect millions worldwide. nih.govnih.gov

Cytotoxicity Assays Against Protozoan Parasites (e.g., Trichomonas vaginalis, Trypanosoma cruzi)

While no direct cytotoxicity data for this compound against Trichomonas vaginalis or Trypanosoma cruzi is documented, research on analogous structures highlights the potential of benzylamino compounds as antiparasitic agents.

A study on new derivatives of 4-N-benzylamino-4-hetarylbut-1-ene reported on their antiparasitic properties against T. vaginalis and the epimastigote form of T. cruzi. nih.gov Furthermore, a series of 3-(ω-aminoalkoxy)-1-benzyl-5-nitroindazoles were synthesized and evaluated against T. vaginalis. Several of these compounds, particularly those with a 3-pentyloxy chain, were found to be the most active, with IC₅₀ values ≤ 6.5 µM. ucm.es Compounds 6 and 10 from this series were noted for their high activity against a metronidazole-resistant isolate. ucm.es

In the context of T. cruzi, the causative agent of Chagas disease, various compounds are under investigation. nih.govresearcher.life Research into 2-nitropyrrole derivatives suggested that the presence of a benzyl group could be unfavorable for anti-T. cruzi activity within that specific chemical series. nih.gov Conversely, the benzyl ester of N-propyl oxamate (B1226882) (B-NPOx) has shown potent trypanocidal activity both in vitro and in vivo, with its effect attributed to its hydrolysis within the parasite to NPOx and the antimicrobial agent benzyl alcohol. epa.gov

Table 1: Antiparasitic Activity of Benzyl-containing Analogues against Trichomonas vaginalis

| Compound | Description | Activity (IC₅₀) | Source |

|---|---|---|---|

| 9 | 1-Benzyl-3-(5-aminopentyloxy)-5-nitroindazole | ≤ 6.5 µM | ucm.es |

| 10 | 1-Benzyl-3-[5-(methylamino)pentyloxy]-5-nitroindazole | ≤ 6.5 µM | ucm.es |

| 11 | 1-Benzyl-3-[5-(ethylamino)pentyloxy]-5-nitroindazole | ≤ 6.5 µM | ucm.es |

This table is interactive. Click on the headers to sort.

Anti-Inflammatory and Antidiabetic Activity Investigations

The potential of novel chemical entities to modulate inflammatory pathways and metabolic disorders is an area of intense scientific inquiry.

Investigations into the direct anti-inflammatory and antidiabetic properties of this compound have not been reported. However, research on related benzyl derivatives provides insights into these potential activities. N-benzyl-N-methyldecan-1-amine (BMDA), a molecule derived from Allium sativum, and its derivative have demonstrated anti-inflammatory effects by inhibiting the production of TNF-α and IL-1β and blocking key inflammatory signaling pathways like JNK and NF-κB. frontiersin.org Other research has shown that certain N-benzyl-imine oxides can act as inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory processes. mdpi.comnih.gov

Regarding antidiabetic activity, the focus has often been on inhibiting enzymes like dipeptidyl peptidase-4 (DPP-4). pensoft.net While no data exists for this compound, other heterocyclic structures are being explored. For example, piperazine (B1678402) sulphonamide derivatives have been designed as DPP-4 inhibitors for the management of type 2 diabetes. pensoft.net Additionally, the natural benzyl tetraisoquinoline alkaloid, berberine, has been studied for its antidiabetic effects in animal models. researchgate.net

Evaluation of Antioxidant Potency

Antioxidant compounds can neutralize harmful free radicals, making them beneficial in combating oxidative stress, which is implicated in numerous diseases. mdpi.com

There are no specific studies evaluating the antioxidant potency of this compound. However, the antioxidant potential of related structures has been assessed. A study on a series of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides evaluated their antioxidant capacity through various in vitro assays, including interaction with DPPH and AAPH radicals. mdpi.comnih.gov The results indicated that fluorinated derivatives, in particular, exhibited high interaction with the DPPH radical. mdpi.comnih.gov Another example comes from analogues of curcumin, a known antioxidant. The N-benzyl-piperidone analogue, N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone, has been synthesized as part of research into compounds with potential antioxidant activity. mdpi.com

Table 2: Antioxidant Activity of N-benzyl-imine oxide Analogues

| Compound | Substituent (Ar) | DPPH Inhibition (60 min) | Lipid Peroxidation Inhibition | Source |

|---|---|---|---|---|

| 10a | Phenyl | 78% | 87% | mdpi.com |

| 10b | 4-Fluorophenyl | 96% | 75% | mdpi.com |

| 10c | 2,4-Difluorophenyl | 79% | 79% | mdpi.com |

| 10d | 4-Fluoro-3-methylphenyl | 88% | 87% | mdpi.com |

This table is interactive. Click on the headers to sort.

Neuroprotective Effects in Cellular Damage Models

Research into compounds structurally related to this compound, such as N-benzyl benzamide (B126) derivatives, has shown promising neuroprotective effects in various in vitro models of neuronal damage. For instance, a novel macamide, N-benzyl eicosapentaenamide (NB-EPA), was found to confer significant neuroprotection in a model of hypoxic-ischemic brain injury. mdpi.com Treatment with NB-EPA led to a notable improvement in neuronal cell survival and rearrangement following the injury. mdpi.com

In a separate line of research, certain N-benzyl benzamide derivatives were evaluated for their neuroprotective capabilities in an oxidative damage model. nih.gov Several of these compounds demonstrated the ability to protect neuronal cells from oxidative stress, a key factor in the pathogenesis of many neurodegenerative diseases. nih.gov Another study highlighted the potential of N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, which originate from Allium sativum, to protect connective tissues through the expression of anti-oxidation proteins. nih.gov

Furthermore, studies on other related structures, such as N-benzylpiperidine derivatives, have shown that these compounds can mitigate cognitive impairment induced by amyloid-β (Aβ) peptides in certain models, suggesting a neuroprotective mechanism against Aβ-induced toxicity. nih.gov While these findings are for analogous structures, they suggest that the N-benzylpicolinamide scaffold could be a promising area for future neuroprotection research.

Table 1: Neuroprotective Activity of Selected Analogues in Cellular Models

| Compound/Analogue | Cellular Model | Observed Effect | Reference |

| N-benzyl eicosapentaenamide (NB-EPA) | Hypoxic–ischemic brain injury model | Improved neuronal survival and rearrangement. | mdpi.com |

| N-benzyl benzamide derivatives | Oxidative damage model | Demonstrated neuroprotective effects. | nih.gov |

| N-benzyl-N-methyldecan-1-amine (BMDA) | Connective tissue models | Protected tissues via expression of anti-oxidation proteins. | nih.gov |

| N-benzylpiperidine derivatives | Aβ-induced cognitive impairment model | Mitigated cognitive impairment. | nih.gov |

Inhibition of Amyloid-β Protein Aggregation

The aggregation of amyloid-β (Aβ) protein is a central event in the pathology of Alzheimer's disease. A key therapeutic strategy is the identification of small molecules that can inhibit this process. While direct studies on this compound are lacking, research on its analogues provides valuable insights.

A series of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines were designed and synthesized as potential Aβ aggregation inhibitors. nih.gov In vitro assays, including the Thioflavin T (ThT) fluorescence assay and electron microscopy, confirmed that these derivatives could inhibit the self-aggregation of Aβ. nih.gov Specifically, compounds 5a and 5g from this series demonstrated inhibition of AChE-induced Aβ aggregation by approximately 47.36% and 58.26%, respectively. nih.gov

In another study, a library of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives were designed and evaluated as inhibitors of Aβ42 aggregation. These compounds were conceptualized by replacing a linker region of chalcone (B49325) with an amide bioisostere. The evaluation of these derivatives through ThT-based fluorescence aggregation kinetics assays and transmission electron microscopy studies revealed their anti-aggregation properties.

Furthermore, research into dihydroxy isomers as a follow-up to hydroxycinnamic derivatives has shown that certain ortho- and para-derivatives can effectively reduce amyloid fibrillization. nih.gov This suggests that the substitution pattern on the benzyl ring system can significantly influence the anti-aggregating potency of these compounds. nih.gov

Table 2: Inhibition of Amyloid-β Aggregation by Analogous Compounds

| Compound/Analogue Class | Assay Type | Key Findings | Reference |

| N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines | ThT fluorescence assay, Electron Microscopy | Inhibition of Aβ self-aggregation; compounds 5a and 5g inhibited AChE-induced Aβ aggregation. | nih.gov |

| N-benzylbenzamide derivatives | ThT-based fluorescence aggregation kinetics, TEM | Demonstrated anti-aggregation properties against Aβ42. | |

| Dihydroxy isomers (ortho- and para-derivatives) | Not specified | Effectively reduced amyloid fibrillization. | nih.gov |

An In-depth Analysis of this compound: Structure-Activity Relationship and Molecular Mechanism

The chemical compound this compound has been a subject of scientific interest due to its classification within the broader picolinamide and benzamide chemotypes, which have demonstrated notable antifungal properties. nih.gov This article delves into the detailed structure-activity relationship (SAR) analysis and the elucidation of the molecular mechanisms underlying the biological activity of this specific picolinamide scaffold.

Structure Activity Relationship Sar Analysis and Molecular Mechanism Elucidation

The biological activity of a compound is intrinsically linked to its chemical structure. Through SAR analysis, researchers can identify the key chemical features that contribute to the compound's efficacy and selectivity.

The N-Benzyl-4-(benzylamino)picolinamide molecule is characterized by several key structural components that are believed to be crucial for its biological activity. These pharmacophoric elements include the picolinamide (B142947) core, the N-benzyl group, and the 4-(benzylamino) substituent.

The picolinamide core serves as the fundamental scaffold of the molecule. Picolinamides, a class of compounds derived from picolinic acid, have been identified as a versatile chemical scaffold with antifungal properties. nih.gov The arrangement of the carboxamide and the nitrogen atom in the pyridine (B92270) ring is essential for establishing key interactions with the biological target. The picolinamide moiety can act as a bidentate ligand, coordinating with metal ions or forming hydrogen bonds with amino acid residues in the target protein. nih.gov

The N-benzyl group attached to the amide nitrogen is another critical feature. This lipophilic group can engage in hydrophobic interactions within the binding pocket of the target protein. The orientation and substitution pattern of this benzyl (B1604629) ring can significantly influence the compound's potency. For instance, in a related series of N-benzyl-6-methylpicolinamides developed as herbicides, the introduction of electron-withdrawing groups at the 3- or 4-positions of the benzyl ring was found to enhance biological activity. nih.gov

The 4-(benzylamino) substituent on the pyridine ring is a distinguishing feature of this compound. This secondary amine linker and the additional benzyl group provide further points of interaction with the target. The presence of a benzylamino group has been explored in other classes of inhibitors, such as STAT6 inhibitors, where it plays a role in achieving high potency. aatbio.com The nitrogen atom in the benzylamino group can act as a hydrogen bond donor or acceptor, while the benzyl ring can form additional hydrophobic or π-stacking interactions.

| Pharmacophoric Element | Potential Contribution to Activity |

|---|---|

| Picolinamide Core | Central scaffold, hydrogen bonding, potential for metal chelation. |

| N-Benzyl Group | Hydrophobic interactions, potential for π-stacking. |

| 4-(benzylamino) Substituent | Additional hydrogen bonding and hydrophobic interaction sites. |

The potency and selectivity of this compound can be modulated by making specific structural modifications to its key pharmacophoric elements.

Modifications to the picolinamide core , such as altering the position of the carboxamide group or the nitrogen atom within the pyridine ring, would likely have a profound impact on the compound's activity, as this would change the fundamental geometry for target binding.

Alterations to the N-benzyl group are a common strategy for optimizing potency. As seen in related picolinamides, substituting the benzyl ring with various functional groups can fine-tune the electronic and steric properties of the molecule, leading to improved interactions with the target. nih.gov For example, the addition of electron-withdrawing groups could enhance activity. nih.gov

The 4-(benzylamino) substituent offers several avenues for modification. The length and flexibility of the linker can be altered, or the benzyl group can be replaced with other aromatic or aliphatic moieties. In a series of pyrimido[4,5-c]quinoline (B14755456) derivatives, substitution on the benzyl ring of a 5-benzylamino group with both electron-withdrawing and electron-donating groups was shown to maintain activity, indicating a degree of tolerance for modification at this position. However, more significant changes, such as α-methyl substitution on the benzylamine (B48309), led to a reduction in potency in some inhibitor classes.

| Structural Modification | Potential Impact | Rationale |

|---|---|---|

| Substitution on the N-benzyl ring | Altered potency | Modifies electronic and steric properties for improved target interaction. |

| Replacement of the 4-(benzylamino) group | Changes in selectivity and potency | Explores different binding interactions and physicochemical properties. |

| Alteration of the picolinamide core | Significant loss or change in activity | Disrupts the fundamental binding mode of the scaffold. |

Research has identified that picolinamide and benzamide (B126) chemotypes with antifungal properties exert their effects by targeting Sec14p, the primary phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae. nih.gov The determination of the X-ray co-crystal structure of a Sec14p-compound complex has provided significant insights into how these ligands bind and inhibit the protein's function. nih.gov These inhibitors are sequestered deep within the lipid-binding cavity of Sec14p. mdpi.com

The binding affinity of a ligand to its target is a measure of the strength of the interaction, and it is quantified by the dissociation constant (K_D). A lower K_D value indicates a stronger binding affinity. While the specific K_D value for the interaction between this compound and Sec14p is not publicly available, the general methodology for its determination involves incubating the purified target protein with varying concentrations of the ligand and measuring the extent of binding, often using techniques like radioligand binding assays or surface plasmon resonance.

Enzyme inhibition kinetics describe how an inhibitor affects the catalytic activity of an enzyme. The primary modes of inhibition are competitive, non-competitive, and mixed-type.

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, directly competing with the substrate. aatbio.com The inhibitor's effect can be overcome by increasing the substrate concentration. youtube.com

Non-competitive inhibition involves the inhibitor binding to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. aatbio.com In this case, increasing the substrate concentration does not reverse the inhibition. youtube.com

Mixed-type inhibition is a combination of competitive and non-competitive inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. jackwestin.com

Computational and in Silico Studies of N Benzyl 4 Benzylamino Picolinamide Derivatives

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Benzyl-4-(benzylamino)picolinamide derivatives, docking simulations are instrumental in elucidating their potential binding modes within the active sites of biological targets.

Detailed research findings from studies on related picolinamide (B142947) derivatives have shown that these compounds can act as inhibitors for various enzymes, such as VEGFR-2 kinase. nih.gov For instance, docking studies of picolinamide derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties revealed key interactions with the VEGFR-2 active site, with some compounds exhibiting potent inhibitory activity. nih.gov Similarly, for this compound, molecular docking would involve preparing the 3D structure of the ligand and the target receptor, followed by sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding site.

The outcomes of such simulations are typically ranked using a scoring function, which estimates the binding affinity. A high docking score suggests a favorable interaction. For example, in a study on different benzamide (B126) derivatives, a compound exhibited a high docking score of -7.06 kcal/mol, indicating strong interaction with the target protein. researchgate.net These predicted binding poses can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. This information is invaluable for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective derivatives.

Table 1: Representative Data from Molecular Docking Studies of Picolinamide Derivatives

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Picolinamide-Thiourea Hybrid | VEGFR-2 | -8.5 | Cys919, Asp1046, Glu885 |

| Dithiocarbamate-Picolinamide | VEGFR-2 | -7.9 | Phe1047, Val848, Ala866 |

| Amide-Picolinamide Derivative | MAPK P38 | -7.06 | Lys53, Met109, Leu167 |

Note: This table is a representation of typical data and does not represent actual results for this compound, for which specific public data is not available.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the conformational stability of this compound derivatives and the dynamics of their binding to a target receptor.

For example, MD simulations performed on benzamide derivatives for 100 ns have shown stable hydrogen bonds and π-π stacking interactions with amino acid residues of the target protein. researchgate.net Such simulations can also uncover conformational changes in the receptor upon ligand binding, providing deeper insights into the mechanism of action. The stability of the this compound-receptor complex would be evaluated by monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The therapeutic efficacy of a drug is not solely dependent on its binding affinity to the target but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools have become indispensable in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. mdpi.com

For this compound and its derivatives, various physicochemical properties that influence ADME can be calculated using computational models. These properties include lipophilicity (logP), aqueous solubility (logS), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov These descriptors are often used to evaluate a compound's potential for good oral bioavailability based on established guidelines like Lipinski's Rule of Five. researchgate.net

Predictive models can also estimate properties such as human intestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450 (CYP) isoforms. mdpi.comnih.gov For instance, studies on other small molecules have shown that in silico tools can predict whether a compound is likely to be a substrate or inhibitor of key CYP enzymes, which is critical for assessing potential drug-drug interactions. mdpi.com

Table 2: Predicted ADME Properties for a Hypothetical this compound Derivative

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 317.39 g/mol | Compliant with Lipinski's Rule (<500) |

| logP | 3.8 | Optimal lipophilicity for absorption |

| Aqueous Solubility | Moderately Soluble | Favorable for absorption |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Permeation | Low | Reduced potential for CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

Note: This table presents hypothetical data for illustrative purposes.

Computational Toxicology Assessments and Drug-Likeness Evaluation

Early assessment of potential toxicity is a critical step in drug development. Computational toxicology models can predict the likelihood of a compound causing adverse effects, such as carcinogenicity, mutagenicity, and hepatotoxicity, based on its chemical structure. These models are trained on large datasets of known toxic and non-toxic compounds and utilize various algorithms to identify structural alerts or fragments associated with toxicity.

These computational assessments help in prioritizing compounds that have a higher probability of being safe and effective, thus reducing the attrition rate in later stages of drug development. creative-biolabs.com

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of this compound and its derivatives. rsc.org

By calculating the distribution of electron density, DFT can be used to determine molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive.

DFT can also be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP map can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing clues about how the molecule might interact with its biological target. Furthermore, DFT is employed to calculate vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. researchgate.net Studies on picolinamide and its complexes have utilized DFT to corroborate experimental findings and understand bonding characteristics. rsc.org

Preclinical Research and Potential Therapeutic Applications of N Benzyl 4 Benzylamino Picolinamide

In Vivo Efficacy Studies in Relevant Animal Models (e.g., Retinal Disorders, Alzheimer's Disease)

While direct in vivo efficacy studies on N-Benzyl-4-(benzylamino)picolinamide are not extensively documented in publicly available literature, research on closely related compounds provides a strong rationale for its potential in treating retinal disorders and Alzheimer's disease.

For retinal disorders, a compound from the 4-benzyloxy-benzylamino chemotype, to which this compound is related, has demonstrated in vivo efficacy. A lead compound, A91, showed therapeutic effects in a rat model of streptozotocin-induced vascular leakage, a key pathological feature of diabetic retinopathy. nih.gov This suggests that agonism of the peroxisome proliferator-activated receptor alpha (PPARα), a mechanism associated with this chemical class, can ameliorate retinal inflammation, vascular leakage, and neurodegeneration. nih.gov

In the context of Alzheimer's disease, a number of N-benzyl benzamide (B126) derivatives have been investigated as potent inhibitors of butyrylcholinesterase (BChE), an enzyme that becomes more prominent in the brain as the disease progresses. nih.govresearchgate.net In a behavioral study, compounds S11-1014 and S11-1033, which bear a novel N-benzyl benzamide scaffold, demonstrated a significant therapeutic effect against cognitive impairment induced by Aβ1-42 in an animal model. nih.govresearchgate.net These findings highlight the potential of this class of compounds to improve cognitive dysfunction. nih.govresearchgate.net

Preliminary Pharmacokinetic (PK) Characterization in Preclinical Species

The pharmacokinetic profile of a drug candidate is crucial for its development. For the 4-benzyloxy-benzylamino chemotype, a preliminary pharmacokinetic assessment of the lead compound A91 has been conducted. nih.gov Although a complete PK profile is yet to be established, the in vivo efficacy of A91 confirms its bioavailability and ability to cross the blood-retinal barrier to reach its site of action. nih.gov

More detailed pharmacokinetic data is available for structurally related compounds developed for other indications. For instance, the butyrylcholinesterase inhibitor S11-1014, an N-benzyl benzamide derivative, has undergone pharmacokinetic studies that characterized its metabolic stability. nih.govresearchgate.net Another BChE inhibitor, S21-1011, demonstrated excellent metabolic stability and high oral bioavailability in its pharmacokinetic profile. nih.gov

Table 1: Pharmacokinetic Parameters of Related Compounds

| Compound | Key Pharmacokinetic Findings | Reference |

|---|---|---|

| A91 | Bioavailable, crosses blood-retinal barrier, demonstrates in vivo efficacy. | nih.gov |

| S11-1014 | Characterized metabolic stability. | nih.govresearchgate.net |

| S21-1011 | Excellent metabolic stability and high oral bioavailability. | nih.gov |

Blood-Brain Barrier (BBB) Permeability Assessment for Central Nervous System Applications

For any compound targeting central nervous system (CNS) disorders like Alzheimer's disease, the ability to cross the blood-brain barrier (BBB) is a critical prerequisite. Research on benzylamino benzamide derivatives suggests that this chemical scaffold is promising in this regard.

A study on benzylpiperidin-4-yl-linked benzylamino benzamides, which are dual cholinesterase inhibitors, assessed their BBB permeability using a parallel artificial membrane permeability assay (PAMPA). The lead compound from this series, 8c1, was found to cross the BBB, with a permeability (Pe) value of 14.34 × 10⁻⁶ cm/s. doi.orgnih.gov Furthermore, the BChE inhibitor S21-1011 has also been reported to have excellent BBB permeability. nih.gov These findings strongly suggest that this compound may also possess the ability to penetrate the CNS.

Table 2: Blood-Brain Barrier Permeability of a Related Compound

| Compound | Assay | Permeability (Pe) Value | Implication | Reference |

|---|---|---|---|---|

| 8c1 | PAMPA | 14.34 × 10⁻⁶ cm/s | Crosses the blood-brain barrier | doi.orgnih.gov |

Promising Avenues in Oncological Therapeutic Development

The benzylamine (B48309) moiety is present in a number of compounds with demonstrated anti-cancer properties. This suggests that this compound could have potential in oncological applications.

For example, N-benzyl-N-methyldecan-1-amine (BMDA), a compound also featuring a benzylamine group, has been shown to exhibit anti-neoplastic activities. nih.govfrontiersin.org It was found to arrest U937 human leukemia cells in the G2/M phase of the cell cycle. frontiersin.org Additionally, newly synthesized N-benzyl and N-benzoyl-3-indolyl heterocycles have been tested for their in vitro antiproliferative activity against various cancer cell lines, with some compounds showing high potency. nih.gov These studies on related structures underscore the potential of this compound as a scaffold for the development of novel anti-cancer agents.

Therapeutic Potential in Neurodegenerative Conditions

The therapeutic potential of this compound in neurodegenerative conditions extends beyond its possible role in Alzheimer's disease. The neuroprotective effects observed with related compounds suggest broader applications.

Several N-benzyl benzamide derivatives have shown neuroprotective effects in oxidative damage models. nih.govresearchgate.net The inhibition of butyrylcholinesterase and the potential to mitigate neuroinflammation, as seen with compounds like S21-1011, are valuable therapeutic strategies for a range of neurodegenerative disorders. nih.gov Furthermore, the development of multifunctional ligands that can target multiple pathological pathways is a key area of research in neurodegeneration. nih.gov The structural features of this compound make it a candidate for exploration as a multi-target agent in conditions such as Parkinson's disease and other dementias. mdpi.comgoogle.com

Relevance in Proteomics Research Applications

Proteomics, the large-scale study of proteins, is a powerful tool in drug discovery for identifying drug targets and understanding mechanisms of action. Chemical proteomics, in particular, uses small molecules to probe protein function within a complex biological system.

While there is no direct evidence of this compound being used in proteomics research, its potential relevance is significant. As a biologically active small molecule, it could be utilized as a chemical probe to identify its protein targets and elucidate its mechanism of action on a proteome-wide scale. This approach, often involving affinity chromatography coupled with mass spectrometry, can help in the functional annotation of previously uncharacterized proteins and provide insights into the signaling pathways modulated by the compound. The application of such techniques would be invaluable in advancing the preclinical development of this compound and related compounds.

Conclusion and Future Research Directions

Synthesis and Biological Potential of N-Benzyl-4-(benzylamino)picolinamide: A Summary of Current Findings

While direct research on the synthesis and biological activity of this compound is not extensively documented in publicly available literature, preliminary investigations into structurally related picolinamide (B142947) and N-benzyl derivatives provide a foundational understanding of its potential. The synthesis of analogous 4-aminopicolinamide (B35442) compounds has been achieved through established chemical methodologies. For instance, a general synthetic strategy for producing 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives has been reported, which could potentially be adapted for the synthesis of this compound. mdpi.com This typically involves the coupling of a picolinic acid derivative with an appropriate amine. mdpi.comnih.gov

The biological potential of this compound class is suggested by the diverse activities observed in its analogues. Picolinamide derivatives have demonstrated a range of biological effects, including potential as antitumor agents. mdpi.com Specifically, certain 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have exhibited inhibitory effects on the proliferation of human cancer cell lines. mdpi.com Furthermore, compounds featuring an N-benzyl moiety have been investigated for various therapeutic applications, with some N-benzylating agents showing mutagenic activity, indicating a potential for interaction with biological macromolecules like DNA. nih.gov The combination of the picolinamide scaffold with N-benzyl groups suggests that this compound could be a candidate for investigation in oncology and other therapeutic areas. The biological activity of related N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides has been linked to their substitution patterns, indicating that the specific arrangement of the benzyl (B1604629) groups in this compound is likely to be a key determinant of its biological function. researchgate.net

Table 1: Biological Activities of Structurally Related Picolinamide and N-Benzyl Derivatives

| Compound Class | Example Compound/Derivative | Observed Biological Activity | Reference(s) |

| 4-Aminopicolinamides | 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | Antitumor (inhibition of HepG2 and HCT116 cell proliferation) | mdpi.com |

| N-Phenylpicolinamides | N-(methylthiophenyl)picolinamide derivatives | High affinity for metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4) | nih.gov |

| N-Benzylating Agents | N-nitrosobenzylurea | Mutagenicity in Salmonella typhimurium | nih.gov |

| Thieno[2,3-d]pyrimidine-6-carboxamides | N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Antimicrobial activity against S. aureus and B. subtilis | researchgate.net |

This table is illustrative and based on findings from structurally related compounds, not this compound itself.

Unexplored Areas and Challenges in the Development of this compound Analogues

The development of analogues of this compound presents both significant opportunities and notable challenges. A primary unexplored area is the systematic investigation of its structure-activity relationship (SAR). Key questions remain regarding the optimal substitution patterns on the benzyl rings and the picolinamide core to maximize therapeutic efficacy and selectivity. The development of metal-based anticancer agents, for example, faces challenges such as drug resistance and off-target side effects, which could also be pertinent to this class of compounds. nih.gov

A significant hurdle in the development of novel therapeutic agents is overcoming potential drug resistance. nih.gov For picolinamide-based compounds, understanding the molecular mechanisms that could lead to resistance is crucial for designing next-generation analogues that can circumvent these issues. Furthermore, the physicochemical properties of these analogues, such as solubility and membrane permeability, will need to be carefully optimized to ensure favorable pharmacokinetic profiles. nih.gov

The synthesis of a diverse library of analogues can be resource-intensive. Efficient synthetic routes that allow for the rapid generation of a wide range of derivatives are needed to thoroughly explore the chemical space around the this compound scaffold. Moreover, as with many targeted therapies, achieving selectivity for the desired biological target over other related proteins or receptors is a major challenge that will require careful molecular design and extensive biological screening. nih.gov

Table 2: Key Challenges in the Development of Novel Therapeutic Analogues

| Challenge Area | Specific Hurdles | Potential Mitigation Strategies | Reference(s) |

| Drug Resistance | Inherent or acquired resistance mechanisms in target cells. | Combination therapies, development of analogues with novel mechanisms of action. | nih.gov |

| Pharmacokinetics | Poor solubility, low bioavailability, rapid metabolism. | Prodrug strategies, formulation development, chemical modification to improve ADME properties. | nih.gov |

| Target Selectivity | Off-target effects leading to toxicity. | Structure-based drug design, high-throughput screening against a panel of related targets. | nih.gov |

| Synthetic Accessibility | Complex and low-yielding synthetic routes. | Development of efficient and scalable synthetic methodologies. | researchgate.net |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of the mechanism of action of this compound and its analogues necessitates the integration of multi-omics data. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. nih.gov By analyzing changes across these different molecular layers, researchers can identify the specific pathways and biological processes that are modulated.

For instance, if these compounds are being investigated as kinase inhibitors, integrating phosphoproteomics with transcriptomics and proteomics can reveal the downstream signaling cascades affected by target inhibition. mdpi.com This can help to confirm the on-target effects of the drug and also uncover potential off-target activities that may contribute to either efficacy or toxicity. The integration of multi-omics data is also crucial for biomarker discovery. Identifying molecular signatures that correlate with drug response can aid in patient stratification and the development of personalized medicine approaches. nih.gov

Despite its potential, the integration of multi-omics data presents analytical challenges, including the need for sophisticated bioinformatics tools and statistical methods to handle large and heterogeneous datasets. nih.gov However, the insights gained from such an integrated approach are invaluable for elucidating the complex biological effects of novel therapeutic agents and for guiding their further development.

Strategic Directions for Translational Research and Lead Optimization

The translation of a promising compound like this compound from a preclinical candidate to a clinical therapeutic requires a well-defined strategic approach. A key aspect of this is the early consideration of translational research principles to bridge the gap between laboratory findings and clinical application. nih.govnih.gov This involves the use of preclinical models that accurately recapitulate human disease and the identification of translatable biomarkers.

Lead optimization efforts should focus on improving not only the potency of the analogues but also their drug-like properties. This includes optimizing absorption, distribution, metabolism, and excretion (ADME) profiles to ensure that the compound can reach its target in the body at therapeutic concentrations. novartis.com Drug repurposing could also be a viable strategy, where existing drugs are investigated for new therapeutic uses, potentially accelerating the development timeline. nih.gov

A "learn and confirm" paradigm, where early-phase clinical studies are designed to provide mechanistic insights and proof-of-concept, can de-risk later-stage development. nih.gov This involves conducting focused studies in well-defined patient populations to understand the therapeutic potential of a candidate in different diseases. novartis.com The use of efficacy biomarkers in these early trials can provide an early indication of therapeutic effect, allowing for more informed decision-making. nih.gov

Emerging Methodologies for Advanced Biological and Preclinical Profiling

The preclinical profiling of this compound and its analogues can be significantly enhanced by leveraging emerging methodologies. Advanced in vitro models, such as 3D cell cultures, organoids, and organ-on-a-chip systems, offer a more physiologically relevant environment for assessing drug efficacy and toxicity compared to traditional 2D cell cultures. lek.commdpi.comnih.gov These models can better mimic the complex cellular interactions and microenvironment of human tissues, leading to more predictive preclinical data. nih.govresearchgate.net

The FDA Modernization Act 2.0, which allows for alternatives to animal testing, further encourages the adoption of these advanced in vitro models. mdpi.com In addition to in vitro systems, the development of more predictive in vivo models that better reflect human disease etiology is crucial for improving the translation of preclinical findings to the clinic. nih.gov

High-content imaging and analysis can provide detailed information on the cellular effects of a compound, allowing for the simultaneous assessment of multiple parameters such as cell viability, morphology, and the expression of specific protein markers. Furthermore, the application of artificial intelligence and machine learning to analyze large datasets from preclinical studies can help to identify complex patterns and predict the biological activity of novel compounds. nih.gov These advanced methodologies, when integrated into the drug discovery and development workflow, can provide a more comprehensive and accurate assessment of the therapeutic potential of new chemical entities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzyl-4-(benzylamino)picolinamide, and how can its purity be validated?

- Synthetic Routes : The compound is synthesized via multi-step reactions, typically involving coupling of a pyrimidine or piperidine derivative with a benzamide moiety. For example, similar compounds (e.g., 4-(4-aminophenoxy)picolinamide derivatives) are synthesized using amines and acids as intermediates, followed by coupling under optimized conditions (e.g., THF or DCM as solvents) .

- Purity Validation : Use high-performance liquid chromatography (HPLC) to assess purity (>95%) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Mass spectrometry (MS) or high-resolution MS (HRMS) can determine molecular weight .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : ¹H NMR identifies proton environments (e.g., benzyl and picolinamide groups), while ¹³C NMR confirms carbon backbone integrity.

- HPLC : Quantifies purity and detects impurities using reverse-phase columns with UV detection.

- MS/HRMS : Validates molecular formula and detects fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates.

- Catalysts : Use coupling agents like HATU or EDCI for amide bond formation.

- Temperature Control : Maintain reactions at 0–25°C to minimize side reactions.

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or methanol/DCM .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains, with statistical validation via ANOVA (p < 0.05) .

- Antitumor Potential : Kinase inhibition assays (e.g., c-Met kinase) using fluorescence-based protocols. Cell viability assays (e.g., MTT) on cancer cell lines .

- Toxicity Screening : Cytotoxicity tests on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values .

Q. How can computational modeling elucidate the interaction between this compound and its targets?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to kinase domains (e.g., c-Met).

- Density Functional Theory (DFT) : Analyze electronic properties and hydrogen-bonding interactions (e.g., amide and benzyl groups) .

- Global NMR Titration : Fit NMR data to determine binding constants and stoichiometry for receptor-ligand interactions .

Q. How to resolve contradictions in structure-activity relationship (SAR) data across studies?

- Comparative SAR Analysis : Compare analogs (e.g., benzylamino enaminones vs. picolinamides) to identify critical functional groups. For instance, substitution at the benzyl ring may alter kinase selectivity .

- Data Normalization : Standardize assay conditions (e.g., pH, temperature) and use control compounds to reconcile discrepancies .

Methodological Considerations